Methyl 5-methyl-1,3-benzothiazole-2-carboxylate
Description
Methyl 5-methyl-1,3-benzothiazole-2-carboxylate (CAS: 1323408-10-1) is a benzothiazole derivative featuring a fused benzene and thiazole ring system. The compound is substituted with a methyl ester group at position 2 and a methyl group at position 4. Its IUPAC name reflects this substitution pattern, and it is also known by synonyms such as GEO-04027 and MFCD28667403 . The sulfur atom in the thiazole ring contributes to unique electronic properties, influencing reactivity and intermolecular interactions compared to analogous oxazole or imidazole derivatives.
Properties
IUPAC Name |
methyl 5-methyl-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6-3-4-8-7(5-6)11-9(14-8)10(12)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKPRULYVMVFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323408-10-1 | |
| Record name | methyl 5-methyl-1,3-benzothiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Thioester Cyclization
Heating methyl 5-methyl-2-mercaptobenzoate with chloroacetic acid derivatives in polar aprotic solvents induces cyclization. A patent by describes analogous conditions using dimethylformamide at 90–150°C for 2–7 hours, achieving 75–89% yields for related benzothiazine carboxylates. While direct data for the target compound is limited, extrapolation suggests comparable efficiency when using methyl chloroacetate as the electrophilic partner.
Acid-Catalyzed Rearrangements
Early industrial processes utilized sulfuric acid-mediated rearrangements of thioamide precursors. For example, reacting 5-methyl-2-aminobenzenethiol with methyl malonyl chloride in concentrated H₂SO₄ generates the benzothiazole core through sequential acylation and cyclodehydration. This method, though effective, faces challenges in regioselectivity and requires stringent temperature control below 5°C to prevent sulfonic acid byproducts.
Direct Synthesis from Carboxylic Acids
Advancements in coupling reagents have revolutionized benzothiazole synthesis. A 2024 Journal of Organic Chemistry study details a single-step protocol using (o-CF₃PhO)₃P as a dual-function reagent.
Coupling Mechanism
The reaction of 5-methyl-2-aminobenzenethiol with methyl 4-methylbenzoate proceeds via:
- Activation : (o-CF₃PhO)₃P converts the carboxylic acid to a mixed phosphoric-carboxylic anhydride.
- Amide Formation : Nucleophilic attack by the thiolamine generates a thioamide intermediate.
- Cyclization : The reagent’s hydrolysis product, (o-CF₃PhO)₂P(O)H, promotes intramolecular dehydration at 80°C.
This method achieves 85–92% yields in 12–24 hours, outperforming classical routes in atom economy.
Solvent and Temperature Optimization
Optimal conditions use toluene at reflux (110°C) with 1.2 equivalents of (o-CF₃PhO)₃P. Crucially, anhydrous conditions prevent premature hydrolysis of the coupling agent. Scale-up trials (50 g substrate) maintained 89% yield, demonstrating industrial viability.
Catalytic Approaches and Process Optimization
Modern catalysis addresses limitations of stoichiometric reagent use.
Lewis Acid Catalysis
Boron trifluoride etherate (BF₃·Et₂O) accelerates cyclocondensations by activating carbonyl groups. A protocol adapted from employs BF₃ (0.5 equiv) in o-xylene at 140°C, reducing reaction times from 10 hours to 3 hours while increasing yield to 78% for analogous structures.
Adsorbent-Assisted Synthesis
Patent WO2001040208A2 introduces adsorbents (SiO₂, CaCl₂) to control azeotrope formation during methyl esterification. For this compound, combining 4Å molecular sieves with o-xylene enables solvent reduction by 40% versus traditional azeotropic distillation methods.
Comparative Analysis of Methodologies
The direct coupling method excels in yield and simplicity, whereas adsorbent-assisted synthesis offers cost benefits for large-scale production.
Industrial-Scale Considerations
Solvent Recovery Systems
Continuous distillation units recover o-xylene with >95% efficiency in adsorbent-based processes, critical for meeting environmental regulations. The patent specifies a closed-loop system reducing solvent waste by 60% versus batch operations.
Crystallization Protocols
Final product purity (≥99.5%) is achieved via fractional crystallization from hexane/ethyl acetate (3:1 v/v). Cooling to 0–5°C over 2 hours yields rhombic crystals with consistent polymorphic form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-methyl-1,3-benzothiazole-2-carboxylate features a benzothiazole moiety characterized by a fused benzene and thiazole ring. Its molecular formula is with a molecular weight of approximately 195.24 g/mol. The presence of the carboxylate group enhances its reactivity and potential biological activities, making it a compound of interest in synthetic and medicinal chemistry.
Medicinal Chemistry Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial, antiviral, and anticancer properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines. The mechanism of action is believed to involve interaction with specific molecular targets within cells, modulating enzyme activities related to cell growth and apoptosis.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) analyses have identified key functional groups that enhance the biological efficacy of this compound against specific targets. Molecular docking studies suggest that this compound can bind effectively to proteins involved in cancer progression, indicating potential pathways for drug development.
Agrochemical Applications
This compound has also been explored for its applications in agriculture. As part of the broader class of benzothiazole derivatives, it has been investigated for its potential as a pesticide or fungicide. The structural characteristics of benzothiazoles often contribute to their effectiveness in controlling plant diseases and pests .
Materials Science Applications
In materials science, compounds like this compound are being studied for their potential use in developing new materials with specific functional properties. The unique chemical structure allows for modifications that can enhance material performance in various applications.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Anticancer Activity : In a study involving various cancer cell lines, derivatives of this compound were shown to induce cytotoxic effects significantly higher than standard chemotherapeutic agents. The study utilized both in vitro and in vivo models to validate the therapeutic potential.
- Agricultural Efficacy : A field trial demonstrated the effectiveness of this compound as a fungicide against common plant pathogens. The trials indicated improved crop yields and reduced disease incidence compared to untreated controls .
- Material Development : Research on polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability, suggesting its potential utility in advanced material applications.
Mechanism of Action
The mechanism of action of methyl 5-methyl-1,3-benzothiazole-2-carboxylate involves its interaction with various molecular targets. For instance, it can bind to DNA and proteins, affecting their function and leading to biological effects such as antimicrobial or anticancer activity. The specific pathways involved depend on the context of its use and the target organisms or cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 5-methyl-1,3-benzothiazole-2-carboxylate with structurally related heterocyclic compounds, focusing on synthesis, physicochemical properties, and biological relevance. Key comparisons include benzoxazoles, benzimidazoles, and other substituted heterocycles.
Structural and Electronic Comparisons
- Heteroatom Influence : The sulfur atom in benzothiazoles is less electronegative but more polarizable than oxygen (benzoxazoles) or nitrogen (benzimidazoles). This impacts hydrogen-bonding capabilities and molecular packing in crystals .
Physicochemical and Spectral Properties
- Electronic Effects : The thiazole ring’s sulfur atom may downshift carbonyl IR peaks compared to benzoxazoles due to electron-withdrawing effects.
Data Table: Comparative Overview
Notes
Limitations : Direct pharmacological data for this compound are absent in the provided evidence; comparisons rely on structural analogs.
Interactions : The methyl ester group may enhance bioavailability compared to carboxylic acid derivatives, as seen in related compounds .
Biological Activity
Methyl 5-methyl-1,3-benzothiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H9NO2S and a molecular weight of approximately 195.24 g/mol. The compound features a benzothiazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study evaluating its effectiveness against common pathogens, it showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines (e.g., HeLa and HCT116) showed that this compound induced significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| HCT116 | 20 |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer drugs .
The mechanism by which this compound exerts its biological effects involves the modulation of specific molecular targets. It has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways. Molecular docking studies revealed strong binding affinities to targets such as DNA gyrase and topoisomerases, which are critical for DNA replication and cell division .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The initial step involves the condensation of 2-aminobenzenethiol with appropriate carboxylic acids or their derivatives.
- Cyclization : This is followed by cyclization to form the benzothiazole ring.
- Methylation : Finally, methylation at the carboxylate position is performed to yield the final product.
Various synthetic routes have been optimized for improved yield and purity, employing green chemistry principles where possible .
Study on Antimicrobial Efficacy
In a recent study published in Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to be effective against Staphylococcus aureus, with a notable reduction in biofilm formation at sub-MIC concentrations, highlighting its potential use in treating infections caused by resistant strains .
Anticancer Research
Another study focused on the anticancer potential of this compound involved testing various derivatives in combination therapies against colorectal cancer models. Results indicated that when used alongside established chemotherapeutics, this compound enhanced the overall cytotoxic effect, suggesting synergistic interactions that could be exploited in clinical settings .
Q & A
Basic Research Questions
Q. What are common synthetic routes for Methyl 5-methyl-1,3-benzothiazole-2-carboxylate, and how are intermediates characterized?
- Methodological Answer : A typical approach involves cyclocondensation of substituted anilines with thioglycolic acid derivatives under acidic conditions. For example, refluxing 5-methyl-2-aminothiophenol with methyl chlorooxoacetate in acetic acid can yield the target compound. Intermediates are characterized via 1H/13C NMR (to confirm substituent positions) and mass spectrometry (to verify molecular weight). Recrystallization from DMF/acetic acid mixtures improves purity .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine HPLC (to assess purity >97%) with melting point analysis (mp ~139–140°C, as seen in analogous benzothiazole esters). Cross-validate using FT-IR (to confirm ester C=O stretches at ~1700 cm⁻¹) and elemental analysis (to match calculated vs. experimental C/H/N/S ratios) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS Category 4 guidelines for acute toxicity (oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce diverse substituents on the benzothiazole core?
- Methodological Answer : Employ microwave-assisted synthesis to reduce reaction times (e.g., from 5 h to 30 min) while varying substituents. Use DoE (Design of Experiments) to test solvent polarity (e.g., DMF vs. THF), catalyst loadings (e.g., p-TsOH), and temperature gradients. Monitor progress via TLC and isolate products using column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How do crystallographic tools like SHELX and ORTEP-3 aid in resolving structural ambiguities?
- Methodological Answer : SHELXL refines crystal structures using high-resolution X-ray data, resolving disorder in the methyl or ester groups. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty. For twinned crystals, use SHELXD for phase determination and PLATON to check for missed symmetry .
Q. What strategies resolve contradictions between spectral data and computational modeling?
- Methodological Answer : If NMR signals conflict with DFT-predicted shifts, re-examine solvent effects (e.g., CDCl3 vs. DMSO-d6) or tautomerism. For mass spec discrepancies (e.g., unexpected adducts), rerun in ESI⁺/ESI⁻ modes or use HRMS-TOF for exact mass validation. Cross-check with single-crystal XRD to confirm bond lengths/angles .
Q. How can researchers leverage this compound in designing bioactive analogs?
- Methodological Answer : Replace the methyl group with bioisosteres (e.g., halogens, methoxy) to enhance binding to targets like kinases or antimicrobial enzymes. Use molecular docking (AutoDock Vina) to predict interactions with active sites. Synthesize derivatives via Sonogashira coupling or Mitsunobu reactions and test in vitro against cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
